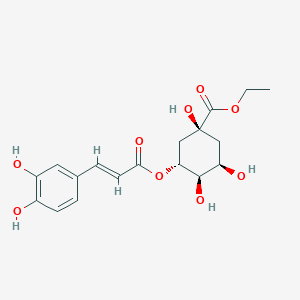

Ethyl chlorogenate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

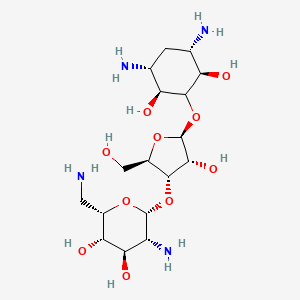

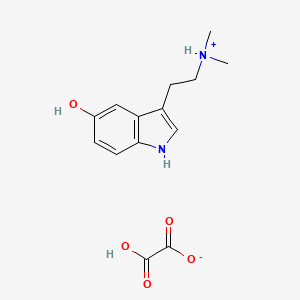

Ethyl chlorogenate is an organic compound known as the ethyl ester derivative of chlorogenic acid. It is a colorless to pale yellow liquid with a fragrant odor at room temperature. The compound has a chemical formula of C18H22O9 and a molecular weight of 382.36 g/mol . This compound is soluble in organic solvents like ethanol and ether but has low solubility in water .

Preparation Methods

Ethyl chlorogenate can be synthesized through the esterification of chlorogenic acid with ethanol. This reaction typically occurs under alkaline conditions . Industrial production methods often involve the use of sulfonic resins as acid catalysts to achieve high yields and selectivity . The reaction is carried out under mild conditions, and the product is purified using solvent extraction and column chromatography .

Chemical Reactions Analysis

Ethyl chlorogenate undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis, involving chlorogenic acid and ethanol under alkaline conditions.

Oxidation and Reduction: These reactions can modify the phenolic groups in the compound, affecting its antioxidant properties.

Substitution Reactions: This compound can participate in substitution reactions where the ethyl group is replaced by other functional groups.

Common reagents used in these reactions include ethanol, sulfonic resins, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl chlorogenate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl chlorogenate involves its antioxidant properties. It localizes mainly in the outer part of cell membranes, reducing free radicals in the immediate vicinity of the cell and hindering their diffusion into the membrane interior . This activity is mediated through the continuous phosphorylation of extracellular regulatory protein kinase 1/2 (ERK1/2) and the activation of the Nrf2 signaling pathway, which plays a crucial role in transcriptional activation .

Comparison with Similar Compounds

Ethyl chlorogenate is similar to other caffeic acid derivatives, such as chlorogenic acid and coumaric acid glucosides . its unique esterification with ethanol enhances its lipophilicity and antioxidant activity, making it more suitable for use in lipid-based formulations . Other similar compounds include:

Chlorogenic Acid: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.

Coumaric Acid Glucosides: Found in various plants and used for their antioxidant activities.

Properties

Molecular Formula |

C18H22O9 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H22O9/c1-2-26-17(24)18(25)8-13(21)16(23)14(9-18)27-15(22)6-4-10-3-5-11(19)12(20)7-10/h3-7,13-14,16,19-21,23,25H,2,8-9H2,1H3/b6-4+/t13-,14-,16-,18+/m1/s1 |

InChI Key |

LEUHYTKFUDEERH-JKFBRHHXSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |

Canonical SMILES |

CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)

![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)